molecular formula C21H20Cl2N4O B4652766 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

Cat. No. B4652766
M. Wt: 415.3 g/mol
InChI Key: RUCVDTFRDMVYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. CQ has been extensively studied due to its therapeutic potential in various diseases, including malaria, cancer, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of heme polymerization in the parasite's digestive vacuole, leading to the accumulation of toxic heme and subsequent death of the parasite. In cancer cells, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to inhibit autophagy, a process that allows cells to recycle damaged organelles and proteins, leading to the accumulation of damaged components and subsequent cell death. In autoimmune disorders, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of heme polymerization, inhibition of autophagy, and modulation of the immune response. Additionally, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to have antioxidant properties, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide. One area of research is the development of new derivatives of 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide and its potential side effects. Finally, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide may have potential applications in other diseases, such as viral infections and neurodegenerative disorders, which warrant further investigation.

Scientific Research Applications

8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been extensively studied for its therapeutic potential in various diseases. In malaria, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been used as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the disease. 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 8-chloro-2-(3-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, due to its ability to modulate the immune response.

properties

IUPAC Name

8-chloro-2-(3-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O/c1-26-8-10-27(11-9-26)25-21(28)17-13-19(14-4-2-5-15(22)12-14)24-20-16(17)6-3-7-18(20)23/h2-7,12-13H,8-11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCVDTFRDMVYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(3-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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